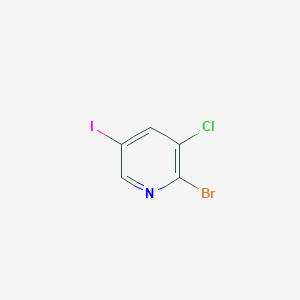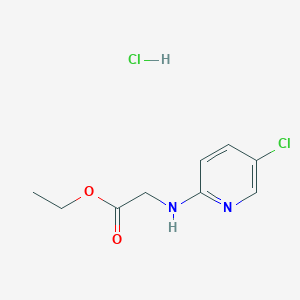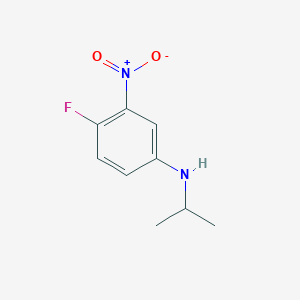
1,3-Dioxolane, 2-(11-bromoundecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(11-bromoundecyl)- is an organic compound with the molecular formula C14H27BrO2 It is a derivative of 1,3-dioxolane, where a bromoundecyl group is attached to the second carbon of the dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(11-bromoundecyl)- can be synthesized through the reaction of 1,3-dioxolane with 11-bromoundecanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolane, 2-(11-bromoundecyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-(11-bromoundecyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1,3-dioxolane derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include the corresponding alkanes.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(11-bromoundecyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(11-bromoundecyl)- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring can also undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: The parent compound without the bromoundecyl group.
2-(11-chloroundecyl)-1,3-dioxolane: A similar compound with a chlorine atom instead of bromine.
2-(11-hydroxyundecyl)-1,3-dioxolane: A similar compound with a hydroxyl group instead of bromine.
Uniqueness
1,3-Dioxolane, 2-(11-bromoundecyl)- is unique due to the presence of the bromoundecyl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
84451-51-4 |
|---|---|
Formule moléculaire |
C14H27BrO2 |
Poids moléculaire |
307.27 g/mol |
Nom IUPAC |
2-(11-bromoundecyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H27BrO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-13H2 |
Clé InChI |
JHADKMHVNWNBJR-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)


![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)


![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)



